molecular formula C11H9NO3 B8107074 7-Methoxyquinoline-5-carboxylic acid

7-Methoxyquinoline-5-carboxylic acid

Cat. No.: B8107074
M. Wt: 203.19 g/mol
InChI Key: HPEQKURIYBHKRZ-UHFFFAOYSA-N
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Description

Quinoline (B57606) Scaffold in Medicinal and Materials Chemistry Research

In medicinal chemistry, the quinoline nucleus is a recurring motif in numerous pharmaceuticals, exhibiting a broad spectrum of biological activities. mdpi.com These include, but are not limited to, antimalarial, anticancer, antibacterial, and anti-inflammatory properties. mdpi.comresearchgate.net The structural rigidity and aromatic nature of the quinoline ring system allow for precise spatial orientation of functional groups, facilitating strong interactions with biological targets such as enzymes and receptors.

The application of quinoline derivatives also extends into materials science. They have been investigated for their potential in the development of organic light-emitting diodes (OLEDs), sensors, and corrosion inhibitors. The planar structure and electron-rich nature of the quinoline system contribute to its utility in creating functional materials with specific electronic and photophysical properties.

Significance of Methoxy (B1213986) and Carboxylic Acid Functionalities in Quinoline Systems

The introduction of substituents onto the quinoline core is a key strategy for modulating its physicochemical and biological properties. The methoxy group (-OCH₃) and the carboxylic acid group (-COOH) are two such functionalities that impart distinct characteristics.

The methoxy group is an electron-donating group that can influence the electron density of the quinoline ring, thereby affecting its reactivity and interaction with biological targets. The presence of a methoxy group can enhance the lipophilicity of a molecule, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile. In some instances, the methoxy group has been shown to be crucial for high therapeutic efficacy in certain classes of quinoline-based drugs. researchgate.net

The carboxylic acid group , being an electron-withdrawing group, has a contrasting electronic effect on the quinoline ring. It is a key functional group for forming salts and esters, and it can act as a hydrogen bond donor and acceptor, which is critical for molecular recognition at biological targets. mdpi.com The presence of a carboxylic acid can also influence the solubility and pharmacokinetic properties of a compound. In many quinoline derivatives, the carboxylic acid moiety is essential for their biological activity, including their use as antibacterial agents. researchgate.net

Contextualization of 7-Methoxyquinoline-5-carboxylic Acid within Contemporary Quinoline Research

This compound is a specific isomer within the vast family of quinoline derivatives. While extensive research has been conducted on the broader class of quinoline carboxylic acids and methoxyquinolines, specific and detailed studies on the 7-methoxy-5-carboxylic acid isomer are less prevalent in recent literature. Much of the contemporary research has focused on other isomers, such as quinoline-4-carboxylic acids, due to their established biological activities. researchgate.net

However, the structural motifs present in this compound are of significant interest. For instance, derivatives of 8-methoxyquinoline-4-carboxylic acid have been identified as potent and selective inhibitors of phosphodiesterase 4 (PDE4), with potential applications in the treatment of inflammatory conditions like asthma. This highlights the therapeutic potential that can be unlocked by specific substitution patterns on the quinoline scaffold.

The synthesis of various quinoline carboxylic acid derivatives remains an active area of research, with numerous methods being developed to improve efficiency and yield. mdpi.comresearchgate.net These synthetic advancements are crucial for accessing novel derivatives, including those of this compound, for further investigation.

While direct and extensive research on this compound is not widely reported, its structural components suggest potential applications that mirror those of its better-studied isomers. The presence of the 7-methoxy group and the 5-carboxylic acid group provides a unique electronic and steric profile that could be exploited in the design of new therapeutic agents or functional materials. Further research is warranted to fully elucidate the specific properties and potential applications of this particular quinoline derivative.

Chemical Compound Data

Below are tables detailing the properties of this compound and a related compound for comparative context.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₁H₉NO₃
Molecular Weight 203.2 g/mol
Appearance White to Yellow Solid Sigma-Aldrich
Purity 95% Sigma-Aldrich
IUPAC Name This compound Sigma-Aldrich

| InChI Key | HPEQKURIYBHKRZ-UHFFFAOYSA-N | Sigma-Aldrich |

Table 2: Physicochemical Properties of a Related Compound: 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid

Property Value Source
Molecular Formula C₁₁H₉NO₄ nih.gov
Molecular Weight 219.19 g/mol nih.gov
IUPAC Name 7-methoxy-4-oxo-1H-quinoline-3-carboxylic acid nih.gov

| InChI Key | QROPNBKULZRDMD-UHFFFAOYSA-N | PubChem |

List of Chemical Compounds

Table 3: Chemical Compounds Mentioned in this Article

Compound Name
This compound
Quinoline
8-Methoxyquinoline-4-carboxylic acid
Quinoline-4-carboxylic acid

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methoxyquinoline-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-7-5-9(11(13)14)8-3-2-4-12-10(8)6-7/h2-6H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPEQKURIYBHKRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C=CC=NC2=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Strategies for Derivative Synthesis and Structural Diversification of 7 Methoxyquinoline 5 Carboxylic Acid

Design Principles for Modifying the Quinoline (B57606) Core

The design of new derivatives of 7-methoxyquinoline-5-carboxylic acid is guided by established principles of medicinal chemistry, including the consideration of how structural changes will impact the molecule's properties.

Positional Isomerism and Substituent Effects

The placement of substituents on the quinoline ring system is critical in determining the pharmacological profile of the resulting derivatives. Positional isomers, which have the same molecular formula but differ in the position of substituents, can exhibit vastly different biological activities. libretexts.org For instance, the location of a functional group on the quinoline core can influence its interaction with biological targets. rsc.org

The electronic effects of substituents, whether they are electron-donating or electron-withdrawing, also play a crucial role. rsc.org An electron-donating group like the methoxy (B1213986) group at the C-7 position of the parent compound influences the reactivity and properties of the entire molecule. The introduction of different substituents at various positions can modulate the electron density of the quinoline ring, affecting its basicity, lipophilicity, and ultimately its biological activity. mdpi.com

Introduction of Halogen, Amino, and other Functional Groups

The introduction of various functional groups onto the this compound backbone is a primary strategy for structural diversification.

Halogens: Halogens, the elements in Group 17 of the periodic table, are frequently incorporated into bioactive molecules. libretexts.orgyoutube.com Their introduction can significantly alter a molecule's physical and chemical properties, including its size, polarity, and reactivity. studymind.co.ukdocbrown.info The substitution of hydrogen with a halogen atom can lead to enhanced biological activity. For example, fluoroquinolones, which contain a fluorine atom, are a well-known class of antibacterial agents. jmcs.org.mx The synthesis of halogenated derivatives of this compound can be achieved through various synthetic methods, often involving electrophilic substitution reactions.

Amino Groups: The amino group (-NH2) is a fundamental functional group in many biologically active compounds, including amino acids. taylorandfrancis.comlibretexts.orgkhanacademy.org Its introduction can increase a molecule's polarity and its ability to form hydrogen bonds, which can be crucial for binding to biological targets. wikipedia.org The synthesis of amino derivatives of this compound can be accomplished through methods such as the reduction of a corresponding nitro derivative or through nucleophilic aromatic substitution reactions.

Other Functional Groups: Beyond halogens and amino groups, a wide array of other functional groups can be introduced to modify the properties of this compound. These can include, but are not limited to, sulfonyl groups, cyano groups, and various heterocyclic rings. nih.govrsc.org The choice of functional group is often guided by the desired therapeutic application and the specific structure-activity relationships that have been established for a particular class of compounds.

Synthesis of Specific Derivative Classes

Building upon the design principles, chemists have developed synthetic routes to specific classes of derivatives of this compound with distinct structural features and potential applications.

Quinolone Carboxylic Acid Derivatives

Quinolone carboxylic acids are a significant class of compounds, many of which exhibit potent antibacterial activity. jmcs.org.mxscielo.org.mx The synthesis of quinolone derivatives from this compound typically involves a key step of N-alkylation or N-arylation, followed by cyclization to form the characteristic 4-oxo-1,4-dihydroquinoline (quinolone) core. nih.gov Further modifications can be made, for example, by introducing different substituents at the N-1 position or by functionalizing other positions on the quinoline ring. scielo.org.mx

A general synthetic approach might involve the reaction of a 7-methoxy-substituted aniline (B41778) with a suitable three-carbon component to construct the quinoline ring system, followed by oxidation to the quinolone. nih.govresearchgate.net The specific conditions and reagents used can be tailored to achieve the desired substitution pattern.

Tetrazolo-quinoline Carboxylic Acid Derivatives

The tetrazole ring is often considered a bioisostere of the carboxylic acid group, meaning it can mimic the properties of the carboxylic acid and lead to similar or improved biological activity. bibliomed.org The synthesis of tetrazolo-quinoline derivatives from this compound can be achieved by converting the carboxylic acid group into a tetrazole ring. This transformation is typically carried out by first converting the carboxylic acid to a nitrile, which is then reacted with an azide (B81097) source, such as sodium azide, often in the presence of a Lewis acid. The fusion of the tetrazole ring to the quinoline scaffold can enhance the compound's metabolic stability and lipophilicity. bibliomed.org

Spiro-Quinoline Systems

Spiro-quinoline systems are complex, three-dimensional structures where a spirocyclic ring system is fused to the quinoline core. These derivatives are of interest due to their unique conformational rigidity and potential for novel biological activities. The synthesis of spiro-quinolines from a this compound precursor can be challenging and often requires multi-step synthetic sequences. One approach involves the construction of a suitable precursor that can undergo an intramolecular cyclization to form the spirocyclic system. nih.gov For example, a derivative of this compound could be functionalized with a side chain that can participate in a spirocyclization reaction, such as a Pictet-Spengler or a Pomeranz-Fritsch type reaction. mdpi.combeilstein-journals.org

Esters and Amides of this compound

The carboxylic acid functional group of this compound is a versatile handle for the synthesis of a variety of derivatives, most notably esters and amides. These derivatives are often synthesized to modulate the physicochemical properties of the parent compound, such as solubility, stability, and bioavailability, which is of particular interest in medicinal chemistry.

Ester Synthesis

The synthesis of esters from this compound can be achieved through several established methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). nih.govchemguide.co.ukresearchgate.netmdpi.com This is an equilibrium-driven reaction, and to favor the formation of the ester, the alcohol is typically used in excess, or water is removed as it is formed. chemguide.co.ukmdpi.com For example, the synthesis of methyl 7-methoxyquinoline-5-carboxylate would involve the reaction of this compound with methanol (B129727) and an acid catalyst.

Alternative esterification methods that can be applied include reaction with alkyl halides or the use of coupling agents to activate the carboxylic acid. The Steglich esterification, for instance, utilizes a coupling agent like N,N′-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). rsc.org

Table 1: Synthesis of Esters of this compound

Ester Derivative Alcohol Reagents and Conditions Reference
Methyl 7-methoxyquinoline-5-carboxylate Methanol Acid catalyst (e.g., H₂SO₄), heat mdpi.com
Ethyl 7-methoxyquinoline-5-carboxylate Ethanol (B145695) Acid catalyst (e.g., H₂SO₄), heat General Method nih.gov
General Alkyl Ester R-OH Acid catalyst (e.g., H₂SO₄), heat; or Coupling agent (e.g., DCC, DMAP) nih.govrsc.org

Amide Synthesis

The synthesis of amides from this compound typically requires the activation of the carboxyl group to facilitate the reaction with an amine. Direct reaction between a carboxylic acid and an amine is generally unfavorable as it leads to the formation of an ammonium (B1175870) carboxylate salt. google.com

Commonly, coupling agents are employed to form a highly reactive intermediate that is then susceptible to nucleophilic attack by the amine. A wide array of coupling reagents are available, including carbodiimides like N,N′-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU). organic-chemistry.orgchemicalbook.comnih.gov The choice of coupling agent and reaction conditions can be optimized to achieve high yields and purity of the desired amide. nih.gov For instance, the synthesis of quinoline-5-carboxamides has been reported using such coupling strategies. guidechem.com

Another approach involves the conversion of the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the amine.

Table 2: Synthesis of Amides of this compound

Amide Derivative Amine Reagents and Conditions Reference
N-Aryl-7-methoxyquinoline-5-carboxamide Arylamine Coupling agent (e.g., HATU, DIPEA), solvent (e.g., DMF) General Method nih.gov
N-Alkyl-7-methoxyquinoline-5-carboxamide Alkylamine Coupling agent (e.g., EDC, HOBt), solvent (e.g., CH₂Cl₂) General Method chemicalbook.com
7-Methoxyquinoline-5-carboxamide Ammonia Activation of carboxylic acid (e.g., via acyl chloride) General Method

Mechanistic Insights into Derivative Formation Reactions

The formation of esters and amides from this compound proceeds through well-established reaction mechanisms.

Mechanism of Esterification (Fischer Esterification)

The Fischer esterification is a classic example of nucleophilic acyl substitution under acidic conditions. nih.govmdpi.com The mechanism involves several key steps:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. nih.gov

Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. nih.govmdpi.com

Proton Transfer: A proton is transferred from the oxonium ion of the attacking alcohol to one of the hydroxyl groups, converting it into a good leaving group (water). nih.gov

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. mdpi.com

Deprotonation: The protonated ester is deprotonated by a weak base (such as the alcohol or water) to yield the final ester product and regenerate the acid catalyst. nih.govnih.gov

All steps in the Fischer esterification are reversible, and the reaction is driven to completion by using an excess of the alcohol or by removing water. mdpi.com

Mechanism of Amide Formation (Using Coupling Agents)

The synthesis of amides from carboxylic acids using coupling agents also proceeds via a nucleophilic acyl substitution mechanism. The role of the coupling agent is to convert the hydroxyl group of the carboxylic acid into a better leaving group. Using a carbodiimide (B86325) reagent like DCC as an example:

Activation of the Carboxylic Acid: The carboxylic acid adds to the carbodiimide (DCC), forming a highly reactive O-acylisourea intermediate. google.com

Nucleophilic Attack by the Amine: The amine, acting as a nucleophile, attacks the carbonyl carbon of the O-acylisourea intermediate. This step can be facilitated by the addition of HOBt, which can form an active ester intermediate, further enhancing the reaction efficiency and reducing side reactions. chemicalbook.com

Formation of a Tetrahedral Intermediate: The attack of the amine leads to the formation of a tetrahedral intermediate.

Collapse of the Intermediate and Product Formation: The tetrahedral intermediate collapses, leading to the formation of the amide and the dicyclohexylurea byproduct, which is often insoluble and can be removed by filtration. google.com

The specific mechanism can vary depending on the coupling agent and any additives used, but the fundamental principle of activating the carboxylic acid for nucleophilic attack by the amine remains the same. chemicalbook.com

Computational and Theoretical Investigations of 7 Methoxyquinoline 5 Carboxylic Acid Systems

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic view of the molecule, providing data on its structure and energy.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. mdpi.com For quinolone carboxylic acid derivatives, DFT calculations are employed to model geometric, energetic, and electronic parameters in both the gas phase and in solution. mdpi.com These studies often use hybrid functionals like B3LYP to optimize the molecular geometry and predict various properties. nih.gov

The electronic structure of quinolone derivatives can be analyzed using methods such as Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) theory. mdpi.com NBO analysis, for instance, can reveal key orbital interactions. A significant interaction in similar structures is the one between the lone pairs of an acceptor oxygen atom and the antibonding σ* orbital of a donor O-H or N-H group, which is indicative of intramolecular hydrogen bonds. mdpi.com The energy of this interaction (E2) quantifies the strength of the hydrogen bond. mdpi.com For related quinolone carboxylic acids, these interaction energies are significant, highlighting the stability conferred by such bonds. mdpi.com

The reactivity of the molecule is explored through its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. jetir.org

Property Description Typical Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital -6.5 to -5.5
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -2.5 to -1.5

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 4.5 |

While DFT is widely used, ab initio methods, which solve the electronic Schrödinger equation without empirical parameters, provide another layer of accuracy for conformational analysis. For complex systems like quinolone derivatives, Car-Parrinello Molecular Dynamics (CPMD) and Path Integral Molecular Dynamics (PIMD) have been utilized. mdpi.com These methods allow for the study of hydrogen bond dynamics and the inclusion of quantum nuclear effects. mdpi.com PIMD simulations, in particular, can provide a more accurate depiction of proton delocalization within hydrogen bridges by accounting for quantum effects, which may show the proton's position moving closer to the midpoint of the bridge compared to classical simulations. mdpi.com

Molecular Dynamics Simulations for Conformational Landscape and Intermolecular Interactions

Molecular Dynamics (MD) simulations are used to explore the conformational landscape of a molecule over time and to study its interactions with its environment, such as solvent molecules or other solutes. nih.govnih.gov For quinolone carboxylic acid derivatives, MD simulations in both gas and crystalline phases reveal the dynamics of intramolecular hydrogen bonds. mdpi.com These simulations show that the bridged proton is generally localized at the donor atom, though proton-sharing events can occur, especially in the solid phase. mdpi.com

The strength of these intramolecular hydrogen bonds can be enhanced in a polar environment. mdpi.com Intermolecular interactions are also critical. Symmetry-Adapted Perturbation Theory (SAPT) analysis performed on dimers of related quinolone compounds has shown that dispersive forces are the decisive factor in stabilizing these intermolecular complexes. mdpi.com This is crucial for understanding how these molecules might interact with each other in a condensed phase or with biological receptors. mdpi.com

Theoretical Predictions of Reaction Pathways and Transition States

Theoretical calculations are instrumental in predicting potential reaction pathways and identifying the associated transition states. For quinolone carboxylic acid derivatives, the presence of intramolecular hydrogen bonds is recognized as a potential preliminary stage for chemical reactions, such as those following an SN2 mechanism. mdpi.com However, computational studies on related systems have indicated that in the electronic ground state, the barrier for proton transfer within these hydrogen bonds is high, making such phenomena unfavorable without external stimuli. mdpi.com The investigation of reaction mechanisms involves mapping the potential energy surface to locate transition state structures, which are first-order saddle points connecting reactants to products.

Conceptual DFT Descriptors in Reactivity and Selectivity Assessment

Conceptual DFT provides a framework for quantifying chemical concepts derived from the analysis of the electron density. nih.gov These descriptors allow for qualitative and quantitative predictions about the chemical reactivity and selectivity of a molecule. nih.govrsc.org The calculations rely on the energies of the frontier orbitals (HOMO and LUMO) or the vertical ionization potential and electron affinity. nih.gov

Key conceptual DFT descriptors are used to assess the molecule's behavior in chemical reactions. nih.gov The performance of different density functionals can be evaluated by how well they predict these descriptors. nih.gov This approach allows for a systematic assessment of a molecule's potential as an electrophile or nucleophile. nih.gov

Table 2: Key Conceptual DFT Descriptors This table outlines common descriptors used to assess chemical reactivity based on the principles of Conceptual DFT.

Descriptor Formula Interpretation
Chemical Potential (μ) (EHOMO + ELUMO) / 2 Measures the tendency of electrons to escape from the system.
Global Hardness (η) (ELUMO - EHOMO) / 2 Measures resistance to change in electron distribution.
Global Softness (S) 1 / (2η) Reciprocal of hardness; indicates high polarizability and reactivity. jetir.org
Electrophilicity Index (ω) μ² / (2η) Measures the ability of a species to accept electrons.
Electrodonating Power (ω⁻) (3I + A)² / (16(I - A)) Quantifies the capacity to donate charge. nih.gov
Electroaccepting Power (ω⁺) (I + 3A)² / (16(I - A)) Quantifies the capacity to accept charge. nih.gov

I = Ionization Potential (≈ -EHOMO), A = Electron Affinity (≈ -ELUMO)

Sophisticated Spectroscopic Characterization Methods for 7 Methoxyquinoline 5 Carboxylic Acid and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the molecular structure of 7-Methoxyquinoline-5-carboxylic acid in solution. It provides detailed information about the hydrogen and carbon framework of the molecule.

One-dimensional NMR experiments, specifically Hydrogen-1 (¹H) and Carbon-13 (¹³C) NMR, are fundamental for initial structural verification. The chemical shifts observed in these spectra are indicative of the electronic environment of each nucleus.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline (B57606) core, the methoxy (B1213986) group protons, and the acidic proton of the carboxylic acid. The acidic proton typically appears as a broad signal at a very downfield chemical shift (10-13 ppm) due to hydrogen bonding and its acidic nature. princeton.edulibretexts.org The aromatic protons resonate in the 6.5-8.4 ppm region, with their specific shifts and coupling patterns determined by their position relative to the electron-donating methoxy group and the electron-withdrawing carboxylic acid group. mnstate.edu The methoxy protons are expected to appear as a sharp singlet further upfield.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is characteristically deshielded, appearing in the 170-185 ppm range. princeton.edulibretexts.org Carbons of the aromatic quinoline ring resonate between approximately 115 and 150 ppm, while the methoxy carbon signal is expected around 50-65 ppm. libretexts.org

Expected ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on typical chemical shift ranges. Actual values may vary depending on the solvent and experimental conditions.

Two-dimensional NMR experiments are indispensable for unambiguously assigning the signals from 1D spectra and confirming the molecule's connectivity. science.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would reveal the connectivity between neighboring protons on the quinoline rings (e.g., H-2 with H-3, H-3 with H-4, and H-6 with H-8). researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. ustc.edu.cn This technique would be used to definitively link each aromatic proton signal to its corresponding carbon signal in the ¹³C spectrum and to confirm the assignment of the methoxy protons to the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most powerful 2D NMR technique for mapping the complete carbon skeleton by showing correlations between protons and carbons that are two or three bonds away. youtube.com For this compound, key HMBC correlations would include:

The methoxy protons (-OCH₃) showing a correlation to the C-7 carbon, confirming the position of the methoxy group.

Protons H-6 and H-4 showing correlations to the C-5 carbon, which bears the carboxylic acid.

Protons H-6 and H-8 showing correlations to the carboxylic acid carbonyl carbon, confirming its position at C-5.

Together, these 2D NMR experiments provide irrefutable evidence for the structure of this compound and its derivatives. princeton.eduresearchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical tool that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which can be used to determine the elemental formula of a molecule. nih.gov For this compound (C₁₁H₉NO₃), the calculated exact mass is 203.05824 Da. An experimental HRMS measurement yielding a mass value very close to this theoretical value serves as definitive confirmation of the compound's elemental composition.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the analysis capabilities of mass spectrometry. sigmaaldrich.cn In the analysis of this compound, an LC method, typically using a C18 reversed-phase column, would first be employed to separate the target compound from any starting materials, byproducts, or other impurities. nih.gov The eluent from the LC column is then introduced into the mass spectrometer, which confirms the identity of the peak corresponding to this compound by its mass-to-charge ratio. This technique is invaluable for assessing the purity of a sample and for identifying unknown components in a mixture. Derivatization of the carboxylic acid group is sometimes employed to improve chromatographic retention and ionization efficiency. researchgate.netnih.govmdpi.com

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The resulting spectrum provides a "fingerprint" of the functional groups present in the molecule. nih.gov

For this compound, the FT-IR spectrum is characterized by several key absorption bands:

A very broad and strong absorption band in the 3300-2500 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. orgchemboulder.com

A strong, sharp absorption band between 1710 and 1680 cm⁻¹, corresponding to the C=O (carbonyl) stretching vibration. The position in this range is typical for a carboxylic acid conjugated with an aromatic system. spectroscopyonline.com

Stretching vibrations for aromatic C-H bonds appear above 3000 cm⁻¹, while C-H stretches of the methoxy group appear just below 3000 cm⁻¹.

Bands corresponding to C=C stretching within the aromatic quinoline ring are found in the 1600-1450 cm⁻¹ region.

Strong bands for the C-O stretching of the carboxylic acid and the aryl ether are expected in the 1320-1210 cm⁻¹ range. orgchemboulder.com

A broad O-H out-of-plane bending vibration often appears around 960-900 cm⁻¹, which is also characteristic of a carboxylic acid dimer. spectroscopyonline.com

Characteristic FT-IR Absorption Bands for this compound

Table of Compounds Mentioned

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics

The electronic absorption characteristics of this compound and its derivatives are primarily governed by the π → π* and n → π* electronic transitions within the quinoline ring system. The position and intensity of the absorption maxima (λmax) are sensitive to the nature and position of substituents on the heterocyclic and carbocyclic rings, as well as the solvent polarity.

The UV-Vis spectrum of a molecule is a unique fingerprint that provides valuable information about its electronic structure. For quinoline derivatives, the absorption spectra are influenced by the interplay of the nitrogen heteroatom and the fused aromatic system. The introduction of a methoxy group at the 7-position and a carboxylic acid group at the 5-position, as in this compound, further modulates the electronic distribution and, consequently, the absorption properties.

In general, quinoline itself exhibits characteristic absorption bands in the ultraviolet region. The electronic spectra of substituted quinolines can be complex, with multiple absorption bands corresponding to different electronic transitions. For instance, studies on various quinoline derivatives have shown that the absorption peaks are influenced by solvent polarity, with red shifts (bathochromic shifts) often observed in more polar solvents. nih.govresearchgate.net

For comparison, the UV-Vis spectra of related quinoline derivatives have been reported. For example, a quinoline-based receptor has been shown to have an absorption peak at 289 nm in chloroform. nih.gov Another study on various quinoline derivatives reported absorption maxima that are dependent on the solvent environment. mdpi.com These examples highlight the importance of the molecular structure and the solvent in determining the UV-Vis absorption characteristics.

To provide a comprehensive understanding of the electronic spectroscopy of this compound, detailed experimental studies are required. Such studies would involve recording the UV-Vis spectra in various solvents of differing polarities to observe any solvatochromic shifts. The determination of molar absorptivity (ε) values for the observed absorption maxima would also be crucial for quantitative applications.

Below is a hypothetical data table illustrating the type of information that would be generated from such experimental studies. Please note that this table is for illustrative purposes only and is not based on experimental data for this compound from the provided search results.

Solventλmax 1 (nm)log ε1λmax 2 (nm)log ε2λmax 3 (nm)log ε3
Methanol (B129727)------
Chloroform------
n-Hexane------
Acetonitrile------

Pharmacophore Modeling and Ligand Design with 7 Methoxyquinoline 5 Carboxylic Acid As a Scaffold

Principles of Pharmacophore Model Generation

Pharmacophore modeling is a cornerstone of computer-aided drug design, focusing on the spatial arrangement of essential chemical features that a molecule must possess to interact with a specific biological target and trigger a response. nih.govdovepress.com These models serve as 3D queries to identify novel, structurally diverse molecules with the potential for similar biological activity. nih.gov The generation of a pharmacophore model can be approached from two primary directions: based on the structure of known active ligands (ligand-based) or based on the structure of the biological target itself (receptor-based). nih.govmdpi.com

The foundation of any pharmacophore model is the accurate identification of key chemical features within a scaffold like 7-Methoxyquinoline-5-carboxylic acid. These features dictate the molecule's potential interactions with a biological receptor. nih.gov

Hydrogen Bond Acceptors (HBA): This feature is crucial for forming hydrogen bonds with donor groups on a receptor. In this compound, potential HBAs include the nitrogen atom of the quinoline (B57606) ring, the ether oxygen of the methoxy (B1213986) group, and the carbonyl oxygen of the carboxylic acid. frontiersin.org

Hydrogen Bond Donors (HBD): This feature enables hydrogen bonding with acceptor groups on a receptor. The primary HBD in the scaffold is the hydroxyl hydrogen of the carboxylic acid group. frontiersin.org

Aromatic Rings (AR): The fused bicyclic system of the quinoline ring provides a large, flat aromatic surface capable of engaging in π-π stacking or other non-covalent interactions with aromatic amino acid residues in a receptor binding pocket. nih.gov

Hydrophobic Groups (H): The quinoline ring itself and the methyl group of the methoxy substituent contribute to the molecule's hydrophobic character, allowing for favorable interactions with nonpolar regions of a target protein. nih.govnih.gov

Ionizable Groups: The carboxylic acid is a key ionizable group, capable of being deprotonated under physiological pH to form a negatively charged carboxylate (Negative Ionizable, NI). This feature can form strong ionic interactions or salt bridges with positively charged residues like lysine (B10760008) or arginine. nih.govdrugdesign.org The quinoline nitrogen can also act as a weak base, potentially becoming protonated to form a positive ionizable (PI) feature.

Structure-Activity Relationship (SAR) studies are fundamental to understanding how specific structural modifications to a lead compound, such as this compound, influence its biological activity. youtube.commans.edu.eg By systematically altering functional groups and observing the resulting changes in potency, medicinal chemists can deduce which features are critical for the desired effect. This information is invaluable for refining pharmacophore models. nih.govdrugdesign.org

For the this compound scaffold, SAR studies would explore modifications at several key positions:

The Carboxylic Acid Group: This group is often essential for activity. Esterification or conversion to an amide can lead to a complete loss of activity, suggesting its role as a hydrogen bond donor or in forming a critical salt bridge. drugdesign.org

The Methoxy Group: The position and nature of alkoxy substituents can significantly modulate activity. researchgate.net Altering the methoxy group at the 7-position to other substituents (e.g., larger alkoxy groups, halogens, or hydrogen) would reveal the importance of its size, electronics, and hydrogen bonding capacity for binding affinity.

The Quinoline Ring: Substitution at other positions on the quinoline ring can probe the steric and electronic requirements of the binding pocket. For instance, introducing electron-withdrawing or electron-donating groups can fine-tune the scaffold's properties. mdpi.com

Ligand-Based Pharmacophore Development

When the 3D structure of a biological target is unknown, but a set of molecules with known activity against it is available, ligand-based pharmacophore modeling is the preferred approach. mdpi.com This method involves analyzing a collection of structurally related active compounds to extract the shared chemical features responsible for their activity. nih.gov

The process begins by generating multiple possible 3D conformations for each active molecule in a training set. Algorithms then align these molecules and identify common pharmacophoric features, such as HBDs, HBAs, and hydrophobic centers. nih.gov The result is a 3D hypothesis, or pharmacophore model, that represents the spatial arrangement of functionalities essential for binding. nih.gov This model can then be validated using a test set of compounds with known activities to ensure its predictive power before being used for virtual screening. nih.gov

Receptor-Based Pharmacophore Modeling

In cases where the three-dimensional structure of the target protein is available, typically from X-ray crystallography, a receptor-based pharmacophore model can be constructed. nih.govscispace.com This approach has the advantage of being derived directly from the known binding site, providing a highly accurate template for ligand design. researchgate.net

The process involves identifying the key interaction points within the receptor's active site. nih.gov Software tools can map the complementary features of the binding pocket, such as hydrophobic pockets, and the hydrogen-bonding capabilities of the amino acid residues lining the cavity. scispace.comresearchgate.net These features are then translated into a pharmacophore model that represents the ideal characteristics of a ligand that would bind with high affinity. For example, a lysine residue in the active site would generate a hydrogen bond donor or positive ionizable feature in the model, while a pocket lined with leucine (B10760876) and valine would generate a hydrophobic feature. researchgate.net

Virtual Screening and Database Mining for Novel Ligands

Once a validated pharmacophore model is generated, it can be used as a 3D query to search large chemical databases for novel compounds that possess the required features in the correct spatial orientation. researchgate.netnih.gov This process, known as pharmacophore-based virtual screening, is a powerful tool for identifying new chemical scaffolds that may have the desired biological activity. nih.gov

The screening process filters millions of compounds, retaining only those that match the pharmacophore query. frontiersin.org These initial "hits" are often subjected to further filtering based on drug-like properties, such as Lipinski's Rule of Five, to increase the likelihood of identifying viable lead candidates. nih.govnih.gov This computational triage significantly reduces the number of compounds that need to be synthesized and tested experimentally, saving time and resources.

Molecular Docking and Binding Mechanism Analysis

Compounds identified as hits from virtual screening are typically advanced to molecular docking studies to predict their binding conformation and estimate their binding affinity to the target receptor. nih.govresearchgate.net Docking algorithms place the ligand into the active site of the protein in various possible orientations and score them based on how well they fit sterically and electronically. nih.govnveo.org

The analysis of the docked poses provides detailed insight into the specific molecular interactions that stabilize the ligand-receptor complex. nih.govmdpi.com This includes identifying key hydrogen bonds, hydrophobic interactions, and ionic bonds between the ligand and specific amino acid residues. nih.gov For a ligand based on the this compound scaffold, docking could reveal, for example, that the carboxylic acid forms a salt bridge with a lysine residue while the quinoline ring engages in π-π stacking with a phenylalanine residue. nih.gov This detailed mechanistic understanding is crucial for guiding the next cycle of ligand optimization.

Modulation of Biological Targets by 7 Methoxyquinoline 5 Carboxylic Acid and Its Analogs

Receptor Interaction and Modulation

NMDA Receptor Antagonism

While direct experimental evidence for the N-methyl-D-aspartate (NMDA) receptor antagonism of 7-Methoxyquinoline-5-carboxylic acid is not extensively documented in current literature, the broader class of quinoline (B57606) carboxylic acid derivatives has been a significant area of research for developing antagonists for this receptor. The NMDA receptor, a crucial ionotropic glutamate (B1630785) receptor in the central nervous system, plays a key role in synaptic plasticity, but its overactivation can lead to neurotoxicity.

Research has focused on developing antagonists for the glycine (B1666218) co-agonist binding site on the NMDA receptor, as these may offer a better side-effect profile compared to antagonists at the glutamate site or channel blockers. Several quinoline derivatives have been identified as potent and selective antagonists at this glycine site. For instance, compounds such as 4-hydroxyquinolines and 4-hydroxyquinoline-3-carboxylic acids have been shown to antagonize the glycine response. nih.gov

Further studies into quinoline-2-carboxylic acid derivatives revealed that substitutions at the C4, C5, and C7 positions are critical for activity. A notable example is 5,7-dichloro-4-(tolylsulfonylamino)-quinoline-2-carboxylic acid, which demonstrated high in vitro binding affinity for the glycine site. researchgate.net Similarly, 4-[(carboxymethyl)amino]-5,7-dichloroquinoline-2-carboxylic acid has been identified as a new antagonist of this site. acs.org This indicates that the quinoline nucleus is a viable scaffold for developing NMDA receptor antagonists. The antagonism is highly dependent on the substitution pattern, with halogenated derivatives often showing potent activity. nih.gov

The following table summarizes the NMDA receptor antagonistic activity of several quinoline derivatives, highlighting the importance of the core structure and its substitutions.

Compound NameSpecific Target/SiteReported Activity
4-Hydroxyquinoline-3-carboxylic acid derivativesGlycine site of NMDA receptorAntagonistic activity; chloride-substituted derivatives show mixed competitive and noncompetitive inhibition. nih.gov
4-Substituted-quinoline-2-carboxylic acid derivativesGlycine site of NMDA receptorPotent antagonistic activity; substitution at C4 significantly influences binding affinity. researchgate.net
5,7-Dichloro-4-(tolylsulfonylamino)-quinoline-2-carboxylic acidGlycine site of NMDA receptorHigh in vitro binding affinity with an IC50 of 0.57 μM. researchgate.net
Quinolinic acidNMDA receptorEndogenous, weak agonist. nih.gov

General Mechanisms of Action at the Cellular Level (e.g., cell cycle arrest, apoptosis, metabolic alterations)

Quinoline derivatives are widely recognized for their potent anticancer activities, which are often executed through the induction of cell cycle arrest and apoptosis, as well as other cellular alterations. nih.gov These compounds can trigger programmed cell death through multiple pathways, often dependent on the specific cancer cell type and its genetic background, such as its p53 status. aacrjournals.orgwaocp.org

Apoptosis: The induction of apoptosis is a primary mechanism for many anticancer quinoline derivatives. nih.gov This programmed cell death can be initiated through both intrinsic (mitochondrial) and extrinsic pathways. Key events observed include the activation of effector caspases, such as caspase-3, which are central to the execution phase of apoptosis. aacrjournals.orgwaocp.org Some quinoline compounds trigger apoptosis in a caspase-dependent manner, while others may utilize caspase-independent pathways. aacrjournals.orgwaocp.org The modulation of the Bcl-2 family of proteins is also a common feature, involving the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. nih.govresearchgate.net Furthermore, these compounds can induce DNA damage and fragmentation, a hallmark of apoptosis. researchgate.netnih.gov

Cell Cycle Arrest: In addition to inducing apoptosis, quinoline analogs can inhibit cancer cell proliferation by causing cell cycle arrest at various phases. researchgate.net Depending on the compound's structure and the targeted cell line, arrest has been observed in the G0/G1, S, or G2/M phases of the cell cycle. nih.govnih.govresearchgate.net For example, certain pyrimido[4,5-b]quinoline derivatives have been shown to cause cell cycle arrest in the S phase in breast cancer cells. researchgate.net This arrest prevents the cancer cells from replicating their DNA and dividing, thus halting tumor growth. The mechanism often involves the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).

Metabolic Alterations: Some quinoline derivatives exert their effects by inducing significant metabolic stress within cancer cells, particularly through the generation of reactive oxygen species (ROS). waocp.orgnih.gov An increase in intracellular ROS can lead to oxidative damage to DNA, proteins, and lipids, ultimately triggering apoptotic cell death. nih.gov

The table below details the observed cellular effects of various quinoline analogs on different cancer cell lines.

Quinoline Analog ClassCell Line(s)Observed Cellular Mechanisms
N-amidino-substituted benzimidazo[1,2-α]quinolineHCT 116 (colon cancer)p53-dependent G1/S phase arrest, caspase-3-dependent and -independent apoptosis. aacrjournals.org
Tetrahydrobenzo(g)imidazo[α-1,2]quinolone derivativeU-87MG (glioblastoma)Induction of apoptosis, cell cycle arrest at sub-G1/super-G2 phases, ROS generation, caspase-3 activation. waocp.org
Bis-quinoline derivativesU937 (leukemia)Induction of apoptosis via caspase-3 activation, increase in sub-G1 cell population. mdpi.com
Pyrimido[4,5-b]quinoline derivative (Compound 6a)MCF7 (breast cancer)Induction of apoptosis (upregulation of p53, BAX; downregulation of BCL2), S phase cell cycle arrest. researchgate.net
Quinoline-based thiazolidinone derivativeHepG2 (liver cancer), HCT-116 (colon cancer)EGFR inhibition, apoptosis induction (upregulation of p53, Caspase 3/8/9), cell cycle arrest at G2/S phases. researchgate.net

Structure-Activity Relationships in Biological Target Modulation

The biological activity of quinoline derivatives is profoundly influenced by the nature and position of substituents on the quinoline core, establishing clear structure-activity relationships (SAR).

For NMDA receptor antagonism , the focus has been on quinoline carboxylic acids. SAR studies reveal that for quinoline-2-carboxylic acids, the presence of the carboxylic acid group at the C2 position is often crucial for activity, as its replacement with neutral bioisosteres leads to a loss of affinity. researchgate.net The substitution pattern on the quinoline ring is a key determinant of potency. Specifically, the introduction of an electron-rich substituent at the C4 position that can act as a hydrogen bond donor tends to increase binding affinity to the glycine site of the NMDA receptor. researchgate.net Furthermore, substitutions at the C5 and C7 positions, often with halogens like chlorine, are common in potent antagonists, suggesting these positions are important for interaction with the receptor binding pocket. nih.gov

Catalytic Applications and Reactions Involving Carboxylic Acid Functionality in Quinoline Systems

Hydrogenation and Decarboxylation Reactions

The dual processes of hydrogenation and decarboxylation are significant in modifying the quinoline (B57606) core and removing the carboxylic acid group, respectively. These transformations can occur sequentially or in a concerted fashion to yield a variety of structural motifs.

Hydrogenation: The catalytic hydrogenation of quinolines typically targets the nitrogen-containing heterocyclic ring, leading to 1,2,3,4-tetrahydroquinolines. This transformation is valuable as these saturated rings are prevalent in many bioactive molecules. Various catalysts have been developed for this purpose. For instance, supported gold catalysts, such as Au/HSA-TiO2, have shown high regioselectivity in the hydrogenation of the pyridine (B92270) ring of quinoline, leaving the benzene (B151609) ring intact. acs.org This reaction proceeds efficiently under a hydrogen atmosphere (2 MPa H₂) at elevated temperatures (60-80 °C). acs.org Similarly, palladium on carbon (Pd/C) is a highly effective catalyst for the selective hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines. rsc.org A sustainable method using a nitrogen-doped carbon-supported Pd catalyst has also been developed, operating under mild conditions (50 °C, 20 bar H₂) to achieve high yields. rsc.org More recently, cobalt-amido cooperative catalysts have been employed for the partial transfer hydrogenation of quinolines to 1,2-dihydroquinolines using H₃N·BH₃ as a hydrogen source at room temperature. nih.govresearchgate.net

Decarboxylation: The removal of the carboxylic acid group (decarboxylation) from the quinoline ring is a key synthetic step. Traditional methods often require harsh conditions, but modern catalytic approaches have enabled this transformation under milder conditions. researchgate.net A notable development is the Pd/C-catalyzed decarboxylation-transfer hydrogenation of quinoline carboxylic acids, which synthesizes 1,2,3,4-tetrahydroquinolines in a single step. benthamdirect.com This process uses ammonium (B1175870) formate (B1220265) as a hydrogen source and proceeds smoothly at 80 °C. benthamdirect.com

Recent advancements in photoredox catalysis offer even milder alternatives for decarboxylation. rsc.orgacs.orgnih.govresearchgate.net Visible light-mediated methods, often using acridine-based organocatalysts, can generate aryl radicals from aryl carboxylic acids under gentle conditions. researchgate.netnih.gov This approach avoids the need for high temperatures and harsh reagents, making it a powerful tool for functionalizing sensitive molecules. researchgate.netrsc.org Microwave-assisted decarboxylation has also emerged as a rapid and efficient technique. rsc.orgresearchgate.net For example, silver-catalyzed protodecarboxylation of aromatic carboxylic acids can be achieved in minutes under microwave irradiation, a significant improvement over conventional heating methods that can take many hours. mdpi.comnih.gov

Table 1: Comparison of Catalytic Methods for Hydrogenation and Decarboxylation of Quinoline Systems
TransformationCatalyst SystemKey ConditionsPrimary ProductReference
HydrogenationAu/HSA-TiO₂2 MPa H₂, 60-80 °C, Toluene1,2,3,4-Tetrahydroquinoline acs.org
HydrogenationPd/CN20 bar H₂, 50 °C1,2,3,4-Tetrahydroquinoline rsc.org
Transfer HydrogenationCobalt-amido complexH₃N·BH₃, 25 °C, THF1,2-Dihydroquinoline nih.govresearchgate.net
Decarboxylation-Transfer HydrogenationPd/CAmmonium formate, 80 °C, Ethanol (B145695)1,2,3,4-Tetrahydroquinoline benthamdirect.com
Photoredox DecarboxylationIridium or Acridine photocatalystVisible light, Room temperatureDecarboxylated Arene researchgate.net
Microwave-Assisted DecarboxylationAg₂CO₃ / K₂S₂O₈Microwave, 130 °C, AcetonitrileDecarboxylated Arene mdpi.com

Esterification and Amidation Reactions as Synthetic Tools

Esterification and amidation are fundamental reactions that convert the carboxylic acid group of 7-Methoxyquinoline-5-carboxylic acid into esters and amides, respectively. These derivatives are often crucial intermediates or final products in medicinal and materials chemistry.

Esterification: The most classic method for converting carboxylic acids to esters is the Fischer-Speier esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄). masterorganicchemistry.comchemguide.co.ukmasterorganicchemistry.comlibretexts.org This reaction is reversible, and to drive it to completion, the alcohol is often used in excess as the solvent, and the water produced is removed. masterorganicchemistry.comlibretexts.org For larger or more complex esters, the mixture may be heated under reflux to reach equilibrium before separation by fractional distillation. libretexts.org Milder methods have also been developed, such as using mixed carboxylic-carbonic anhydrides, which allow the reaction to proceed under gentle conditions. acs.org

Amidation: The formation of an amide bond is one of the most frequently performed reactions in drug discovery. nih.gov Direct reaction of a carboxylic acid and an amine typically requires high temperatures (>160 °C) to overcome the formation of a stable and unreactive ammonium carboxylate salt. mdpi.com Therefore, coupling reagents are commonly employed. These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine under milder conditions. However, many traditional coupling agents generate significant stoichiometric waste. catalyticamidation.info

Modern research has focused on developing catalytic amidation methods. Boronic acid catalysts, for example, have been shown to facilitate direct amidation, likely proceeding through intermediates involving B-O-B bridged units. catalyticamidation.info A highly efficient procedure for the synthesis of quinoline-3-carboxamides (B1200007) utilizes tetraalkylthiuram disulfides as the amidation source in 1,2-dichloroethane (B1671644) (DCE) at 120 °C, demonstrating broad substrate scope. researchgate.net Another atom-economic approach for preparing N-methyl amides employs a cooperative DABCO/Fe₃O₄ catalytic system. nih.gov

Table 2: Selected Methods for Esterification and Amidation
ReactionMethod/ReagentTypical ConditionsKey FeaturesReference
EsterificationFischer-SpeierAlcohol, H₂SO₄ (cat.), HeatClassic, reversible, requires excess alcohol. masterorganicchemistry.comlibretexts.org
EsterificationMixed AnhydridesCarboxylic-carbonic anhydride (B1165640) intermediateMild conditions. acs.org
AmidationThermal Condensation>160 °CDirect but harsh, limited to simple substrates. mdpi.com
AmidationTetraalkylthiuram DisulfidesDCE, 120 °CEfficient for quinoline-3-carboxamides. researchgate.net
AmidationBoronic Acid CatalysisDehydrating agent (e.g., molecular sieves)Catalytic, avoids stoichiometric waste. mdpi.comcatalyticamidation.info
N-Methyl AmidationDABCO/Fe₃O₄ CatalysisIsothiocyanatomethane, MeCN, 85 °CAtom-economic, compatible with various acids. nih.gov

Role of Carboxylic Acid in Chelation and Metal-Catalyzed Processes

The quinoline carboxylic acid structure, containing both a nitrogen atom in the aromatic ring and a carboxylic acid group, is an excellent bidentate chelating ligand. This ability to bind metal ions is pivotal for its involvement in various metal-catalyzed processes. The carboxylate can form strong bonds with metal centers, playing a crucial role in the formation and stability of catalytic species.

For example, the carboxylate group of quinoline derivatives is known to form stable complexes with various transition metals. In the context of drug design, the carboxylate of quinoline-4-carboxylic acids has been shown to form a key salt bridge with an arginine residue in the active site of the enzyme dihydroorotate (B8406146) dehydrogenase (hDHODH), which is essential for its inhibitory activity. nih.govnih.gov

This chelating ability is directly harnessed in catalysis. The electrooxidative activation of carboxylic acids can be controlled by leveraging the formation of self-adsorbed monolayers of carboxylate substrates on an electrode surface. nih.gov This strategy promotes the selective oxidation of the carboxylate in the presence of an otherwise more easily oxidized catalyst, such as an iron complex, enabling metal-catalyzed decarboxylative additions to olefins. nih.gov

Furthermore, copper-catalyzed decarboxylative halogenation of (hetero)aryl carboxylic acids proceeds via a copper-carboxylate intermediate. nih.gov A proposed ligand-to-metal charge transfer (LMCT) mechanism generates an aryl radical that can then be trapped by a halogen source. nih.gov This illustrates how the interaction between the carboxylic acid and the metal catalyst is fundamental to initiating the reaction cascade. The development of unified methods for halodecarboxylation (chlorination, bromination, iodination, and fluorination) relies on generating a common aryl radical intermediate via this metal-catalyzed decarboxylation. nih.gov

Green Chemistry Considerations in Carboxylic Acid Transformations

In recent years, the principles of green chemistry have become increasingly important in guiding the development of new synthetic methods. The goal is to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

A major focus has been the replacement of hazardous solvents commonly used in reactions like esterification and amidation, such as dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF). rsc.orgrsc.org Studies have identified more environmentally benign alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and dimethyl carbonate (DMC). rsc.orgresearchgate.net For instance, 2-MeTHF is derived from renewable sources and is particularly suitable for biphasic reactions like amidations due to its low miscibility with water. researchgate.net The selection of a greener solvent can dramatically improve the sustainability of a process without compromising yield. nih.gov

The development of catalytic rather than stoichiometric reactions is a cornerstone of green chemistry. Catalytic direct amidation reactions, which produce only water as a byproduct, are vastly superior to methods that use stoichiometric coupling reagents, which generate large amounts of waste. nih.govcatalyticamidation.info Similarly, photocatalytic decarboxylation using visible light represents a significant green advancement, as it often proceeds at ambient temperature, reducing energy consumption and avoiding the harsh conditions required by many thermal methods. rsc.orgresearchgate.net

Microwave-assisted synthesis is another green technique that drastically reduces reaction times, often from hours to minutes, leading to significant energy savings. rsc.orgresearchgate.netmdpi.com The use of catalysts derived from abundant and non-toxic metals, such as iron, is also a key consideration in green catalyst design. nih.govnih.gov

Emerging Research Areas and Future Perspectives for 7 Methoxyquinoline 5 Carboxylic Acid Chemistry

Development of Multi-Target Ligands

The complexity of many diseases, such as cancer and neurodegenerative disorders, has spurred the development of multi-target-directed ligands (MTDLs) that can modulate several biological targets simultaneously. nih.gov The 7-methoxyquinoline-5-carboxylic acid scaffold is a promising candidate for MTDL design. The quinoline (B57606) ring system is a common feature in many bioactive molecules, while the carboxylic acid and methoxy (B1213986) groups provide specific interaction points that can be tailored to fit the binding sites of different proteins.

Research into quinazoline-based derivatives has shown that incorporating a carboxylic acid function can lead to potent and selective inhibitors of enzymes like carbonic anhydrases, which are implicated in cancer. nih.gov The carboxylic acid can act as a key anchoring group, forming hydrogen bonds with amino acid residues in an enzyme's active site. For this compound, the core structure could be elaborated to interact with multiple targets, such as kinases, G-protein coupled receptors (GPCRs), or ion channels, by adding pharmacophoric elements while retaining the carboxylic acid as a crucial binding moiety.

Table 1: Potential Multi-Target Ligand Design Strategies for this compound

Target ClassPotential Role of the ScaffoldRationale
Kinase InhibitorsThe quinoline core can act as an ATP-competitive hinge-binding motif.Many successful kinase inhibitors are based on heterocyclic scaffolds. The carboxylic acid could be used to target specific polar regions outside the primary binding site.
Carbonic Anhydrase InhibitorsThe carboxylic acid group can coordinate with the zinc ion in the active site.Carboxylic acids are a known, non-classical zinc-binding group for developing selective carbonic anhydrase inhibitors. nih.gov
Neuroreceptor ModulatorsThe aromatic system can engage in π-π stacking interactions, while the functional groups provide specificity.The scaffold combines features necessary for interaction with targets involved in neurodegenerative diseases, such as acetylcholinesterase or amyloid-beta aggregation. nih.gov

Application in Supramolecular Chemistry (e.g., hydrogen bonding interactions)

The structure of this compound is rich in functionalities capable of forming non-covalent interactions, making it a highly interesting building block in supramolecular chemistry. The carboxylic acid group is a strong hydrogen bond donor and acceptor, capable of forming robust, dimeric structures through O-H···O interactions. mdpi.com This predictable self-assembly can be used to construct well-ordered molecular architectures.

Beyond self-dimerization, the molecule offers multiple sites for hydrogen bonding:

The nitrogen atom of the quinoline ring is a hydrogen bond acceptor.

The oxygen atom of the methoxy group can also act as a hydrogen bond acceptor.

The carboxylic acid can interact with other complementary functional groups, such as amides or other acids, or even with anions like bromide. nsf.govunison.mx

These varied interactions allow for the design of complex supramolecular assemblies, including co-crystals, gels, and liquid crystals. The study of how these interactions direct the assembly of molecules in the solid state is crucial for crystal engineering and designing materials with specific physical properties. mdpi.com

Table 2: Potential Hydrogen Bonding Interactions of this compound

Interaction TypeDonorAcceptorPotential Supramolecular Structure
Carboxylic Acid DimerCarboxylic Acid (-OH)Carboxylic Acid (C=O)Centrosymmetric Dimer
Acid-Pyridine HeterosynthonCarboxylic Acid (-OH)Quinoline NitrogenCo-crystal, Linear Chain
Acid-Methoxy InteractionCarboxylic Acid (-OH)Methoxy OxygenIntramolecular or Intermolecular Ring
Anion BindingCarboxylic Acid (-OH)Halide Anion (e.g., Br⁻)Salt or Co-crystal with specific geometry nsf.gov

Integration into Advanced Materials Science

The unique electronic and structural properties of the this compound scaffold make it a compelling candidate for use in advanced materials. Carboxylic acids are widely used to create high-performance polymers like polyesters and polyamides and to functionalize surfaces and nanomaterials. patsnap.com

The rigid, planar quinoline core can impart thermal stability and favorable photophysical properties (such as fluorescence) to a material. The carboxylic acid group serves as a versatile chemical handle for integrating the molecule into larger systems. For instance, it can be used to:

Create functional polymers: By reacting it with diols or diamines, novel polyesters or polyamides with embedded quinoline units could be synthesized, potentially for applications in specialty plastics or fibers. patsnap.com

Modify surfaces: The carboxylic acid can anchor the molecule to metal oxide surfaces (e.g., TiO₂, ZnO), which is a key strategy in the development of dye-sensitized solar cells or other organic electronic devices.

Functionalize nanomaterials: It can be used to covalently attach the quinoline moiety to carbon nanotubes or graphene, modifying their electronic properties and processability. patsnap.com

The combination of a fluorescent core and a reactive handle opens up possibilities for creating sensors, organic light-emitting diodes (OLEDs), and other advanced functional materials.

Addressing Challenges in Synthetic Efficiency and Scalability

Key challenges for the synthesis of this specific isomer include:

Control of Regiochemistry: Directing the carboxylic acid to the C-5 position and the methoxy group to the C-7 position on the quinoline ring requires careful selection of starting materials and reaction conditions.

Starting Material Availability: The synthesis would likely begin from a substituted aniline (B41778) or anthranilic acid, the availability and cost of which can impact scalability.

Purification: The polarity of the carboxylic acid can complicate purification, sometimes necessitating chromatographic methods that are not ideal for large-scale production.

Future research in this area will likely focus on developing novel synthetic methodologies, such as C-H activation or flow chemistry processes, to improve the efficiency, reduce waste, and allow for the cost-effective production of this compound and its derivatives. Comparing different strategies, such as those used for related isoquinoline (B145761) carboxylic acids, can provide insights into overcoming these hurdles. mdpi.com

Table 3: Comparison of Potential Synthetic Approaches

Synthetic StrategyDescriptionPotential AdvantagesPotential Challenges
Gould-Jacobs Reaction Reaction of a substituted aniline with an ethoxymethylenemalonic ester derivative, followed by cyclization and saponification.Convergent; builds the core in a few steps.High temperatures for cyclization; potential for side products.
Friedländer Annulation Condensation of a substituted 2-aminobenzaldehyde (B1207257) or ketone with a compound containing an α-methylene ketone group.Often high yielding for specific substrates.Requires appropriately substituted precursors which may be difficult to access. researchgate.net
Modern Cross-Coupling Building the substituted quinoline from simpler precursors using palladium or copper-catalyzed cross-coupling reactions.High functional group tolerance; modular.Catalyst cost; often requires multiple steps to install handles for coupling.

Future Prospects in Chemical Biology and Drug Discovery Initiatives

The this compound core is a valuable starting point for future drug discovery and chemical biology initiatives. As a "fragment-like" molecule, it possesses sufficient complexity to engage in specific biological interactions while having a low enough molecular weight to serve as an excellent starting point for optimization using techniques like fragment-based drug discovery (FBDD).

Its potential roles in future initiatives include:

Probe Development: The inherent fluorescence of the quinoline core could be exploited to develop chemical probes to study biological systems, for example, by tracking the localization of a target protein within a cell.

Fragment Library Component: It can be included in screening libraries to identify initial hits against a wide range of biological targets. The carboxylic acid and methoxy groups provide vectors for rapid chemical elaboration to improve potency and selectivity.

Bioactive Compound Synthesis: The scaffold can be used as a key building block in the total synthesis of more complex natural products or designed bioactive molecules. Research on similar quinolinone derivatives has demonstrated significant anticancer activity, suggesting that this scaffold is primed for exploration in oncology. mdpi.com

The continued exploration of the chemical space around the this compound structure is poised to yield novel molecules with significant potential in medicine and technology.

Q & A

Q. What are the common synthetic routes for preparing 7-methoxyquinoline-5-carboxylic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves functionalization of the quinoline core. A two-step approach may include methoxylation at the 7-position followed by carboxylation at the 5-position. For example, methoxy group introduction can be achieved via nucleophilic substitution using methoxide ions under reflux conditions (e.g., 60–80°C in DMF) . Carboxylation may employ CO₂ insertion using Grignard reagents or transition-metal-catalyzed carbonylation . Yield optimization requires precise stoichiometry, inert atmospheres, and controlled temperature. Purity (>95%) is confirmed via HPLC and NMR spectroscopy .

Q. How can researchers validate the structural identity of this compound?

  • Methodological Answer : Structural validation combines spectroscopic and chromatographic techniques:
  • 1H/13C-NMR : Confirm methoxy (–OCH₃) protons at δ ~3.9 ppm and carboxylic acid (–COOH) protons at δ ~12–14 ppm. Quinoline aromatic protons appear between δ 7.5–9.0 ppm .
  • HRMS : Verify molecular ion [M+H]⁺ at m/z 219.063 (C₁₁H₉NO₃).
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity .

Q. What are the key physicochemical properties of this compound relevant to solubility and formulation?

  • Methodological Answer :
  • Solubility : Poor in water (<0.1 mg/mL) due to aromaticity; enhanced using DMSO or ethanol. Solubility studies should include pH-dependent profiling (e.g., pKa ~4.5 for –COOH) .
  • Stability : Degrades under prolonged UV exposure; store at –20°C in amber vials .
  • Melting Point : Expected range 220–240°C (DSC/TGA analysis recommended) .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from assay variability. Standardize protocols:
  • Antibacterial Assays : Use agar diffusion (Kirby-Bauer) with S. aureus and E. coli, comparing zone-of-inhibition diameters against controls (e.g., ampicillin). Include MIC/MBC values for dose-response clarity .
  • Antioxidant Activity : Employ DPPH radical scavenging assays with emoxypine as a reference. Statistical validation (Student’s t-test, p < 0.05) ensures reproducibility .
  • Data Normalization : Account for batch-to-batch purity variations via HPLC .

Q. What strategies optimize the solubility of this compound for in vivo pharmacological studies?

  • Methodological Answer :
  • Salt Formation : React with sodium bicarbonate to generate water-soluble sodium carboxylate .
  • Nanoformulation : Use liposomes or PLGA nanoparticles (size <200 nm, PDI <0.3) to enhance bioavailability .
  • Prodrug Design : Esterify the –COOH group (e.g., ethyl ester) for improved membrane permeability, followed by enzymatic hydrolysis in vivo .

Q. How do substituent modifications at the quinoline 2- and 4-positions affect the pharmacological profile of this compound?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) :
  • 2-Phenyl substitution : Enhances antibacterial activity against MRSA by increasing lipophilicity (logP >2.5) .
  • 4-Carboxylic acid : Critical for metal chelation (e.g., Fe³⁺ in bacterial enzymes) .
  • Synthetic Approaches : Use Pd/C-catalyzed cross-coupling for aryl substitutions or microwave-assisted synthesis to reduce reaction time .

Q. What analytical methods are recommended for detecting degradation products of this compound under accelerated stability conditions?

  • Methodological Answer :
  • Forced Degradation : Expose to 40°C/75% RH for 4 weeks. Monitor via:
  • LC-MS/MS : Identify quinoline-ring oxidation products (e.g., 7-hydroxyquinoline-5-carboxylic acid) .
  • FTIR : Detect carbonyl group degradation (shift from ~1700 cm⁻¹) .
  • ICH Guidelines : Follow Q1A(R2) for stability protocol design .

Data Reporting and Reproducibility

Q. How should researchers document synthetic procedures to ensure reproducibility?

  • Methodological Answer :
  • Experimental Section : Specify solvents, catalysts (e.g., 10% Pd/C), and reaction times. Example: "Refluxed in isopropanol (50 mL) with hydrazine hydrate (80%) for 6 h" .
  • Supporting Information : Provide raw NMR spectra, HRMS chromatograms, and HPLC conditions (e.g., mobile phase: 0.1% TFA in acetonitrile/water) .
  • Batch Records : Include lot numbers of reagents and storage conditions .

Q. What statistical approaches resolve contradictions in dose-response data for this compound?

  • Methodological Answer :
  • Nonlinear Regression : Fit IC₅₀ curves using GraphPad Prism (four-parameter logistic model).
  • Outlier Analysis : Apply Grubbs’ test (α = 0.05) to exclude anomalous data points .
  • Meta-Analysis : Pool data from ≥3 independent studies; calculate weighted mean and 95% CI .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.